![molecular formula C14H11BrO3 B2608260 3-[(2-Bromophenoxy)methyl]benzoic acid CAS No. 438473-78-0](/img/structure/B2608260.png)
3-[(2-Bromophenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 . It has a molecular weight of 307.14 .
Molecular Structure Analysis
The molecular structure of “3-[(2-Bromophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a bromophenoxy group . The exact mass of the molecule is 305.989136 .Physical And Chemical Properties Analysis
“3-[(2-Bromophenoxy)methyl]benzoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 451.6±30.0 °C at 760 mmHg, and a flash point of 226.9±24.6 °C . The compound is likely to be a powder at room temperature .Applications De Recherche Scientifique
“3-[(2-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the molecular weight of 307.14 . It’s often used in scientific research, particularly in the fields of Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
One potential application of this compound is in the synthesis of m-aryloxy phenols . These phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . This process has been developed over the years, with innovative synthetic methods allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
-
3-[(3-Bromophenoxy)methyl]benzoic acid : This compound has a similar structure to the one you’re interested in. While specific applications aren’t listed, it’s likely used in similar fields of research, such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
-
3-[(4-Bromophenoxy)methyl]benzoic acid : Again, this compound is structurally similar to “3-[(2-Bromophenoxy)methyl]benzoic acid”. It’s likely used in similar areas of research .
-
4-[(4-Bromophenoxy)methyl]benzoic acid : This compound is another variant with a bromophenoxy group attached to a benzoic acid molecule. It’s likely used in similar areas of research .
-
3-[(3-bromophenoxy)methyl]benzoic acid : This compound has a similar structure to the one you’re interested in. While specific applications aren’t listed, it’s likely used in similar fields of research, such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
-
3-[(4-bromophenoxy)methyl]benzoic acid : Again, this compound is structurally similar to “3-[(2-Bromophenoxy)methyl]benzoic acid”. It’s likely used in similar areas of research .
-
4-[(4-Bromophenoxy)methyl]benzoic acid : This compound is another variant with a bromophenoxy group attached to a benzoic acid molecule. It’s likely used in similar areas of research .
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOSXWRKAZOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenoxy)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1,3-oxazole-4-carboxylate](/img/structure/B2608177.png)
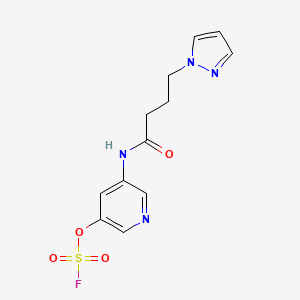
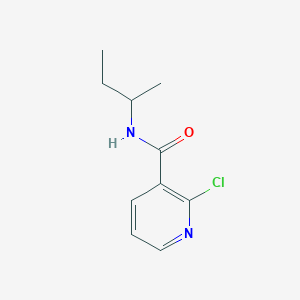
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2608181.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2608186.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2608188.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2608190.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608192.png)
![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)
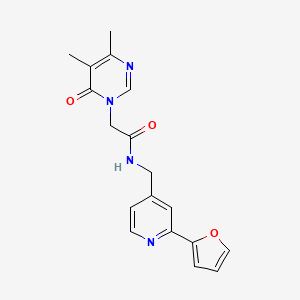
![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)
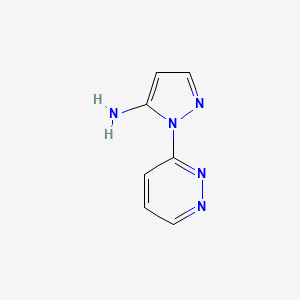
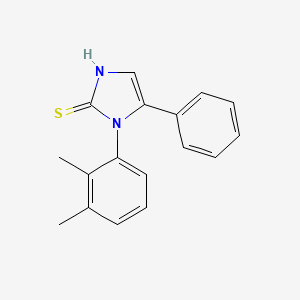
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)